molecular formula C10H18N4 B1417295 1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane CAS No. 1094317-96-0

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane

Cat. No. B1417295
M. Wt: 194.28 g/mol
InChI Key: HOJXKEGNUNGNOV-UHFFFAOYSA-N
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Description

“1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane” is a compound that has been studied as a positive allosteric modulator (PAM) for mGluR2, a type of metabotropic glutamate receptor . This compound is part of a novel series of mGluR2 PAMs .

Scientific Research Applications

Heterocyclic Chemistry and Bioactive Compounds

Research on heterocyclic chemistry, particularly focusing on compounds like diazepines and imidazole derivatives, has shown significant promise in identifying new medicines for diseases with no current remedies, such as certain cancers. These compounds are also being explored for their potential in combating the spread of multiresistant pathogens due to their antibacterial properties (Földesi, Volk, & Milen, 2018).

Biological Activities of 1,4-Diazepines

1,4-Diazepines have been associated with a wide range of biological activities, making them of considerable interest in medicinal chemistry. These activities include antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis, reactions, and biological evaluations of these compounds are actively being pursued for potential pharmaceutical applications (Rashid et al., 2019).

Synthetic Approaches and Chemical Inhibitors

Studies on synthetic approaches for creating benzimidazoles, quinoxalines, and benzo[diazepines] from o-phenylenediamines have revealed a variety of methods to synthesize these compounds. These methods highlight the importance of azolylthiazoles and other heterocyclic compounds in developing new drugs with potential biological applications (Ibrahim, 2011).

Environmental Impact and Transformation

Research into the environmental occurrence, fate, and transformation of benzodiazepines in water treatment has revealed the persistence of these compounds in various water sources, including hospital effluent and river water. The study emphasizes the need for advanced water treatment processes to effectively remove such recalcitrant compounds from the environment (Kosjek et al., 2012).

Future Directions

The future directions for research on “1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane” could include further exploration of its potential as a therapeutic agent, particularly in relation to its activity as a mGluR2 PAM . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.

properties

IUPAC Name

1-[(1-methylimidazol-2-yl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-13-7-5-12-10(13)9-14-6-2-3-11-4-8-14/h5,7,11H,2-4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJXKEGNUNGNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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